

Spectroscopic Data of 2,2-Dimethylpropanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimethylacetaldehyde	
Cat. No.:	B018807	Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-dimethylpropanal (also known as pivaldehyde), an important aldehyde in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in clearly structured tables, detailed experimental protocols, and a logical visualization of the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2,2-dimethylpropanal reveals characteristic absorption bands corresponding to its principal functional groups. The most prominent features are the strong carbonyl (C=O) stretch and the distinctive C-H stretches of the aldehyde group and the tert-butyl moiety.

Wavenumber (cm⁻¹)	Intensity	Assignment
~2975 - 2845	Strong	C-H stretch (tert-butyl group)
~2830 - 2695	Medium	C-H stretch (aldehyde)
~1740 - 1720	Strong	C=O stretch (aldehyde carbonyl)
~1470 - 1370	Medium-Strong	C-H bend (tert-butyl group)

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 2,2-dimethylpropanal.

Materials:

- 2,2-dimethylpropanal (liquid)
- FTIR spectrometer
- Attenuated Total Reflectance (ATR) accessory
- Sample vial
- Pipette
- Methanol or isopropanol for cleaning

Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 will be subtracted from the sample spectrum to remove interference from atmospheric water
 and carbon dioxide.
- Sample Application: Using a clean pipette, place a small drop of 2,2-dimethylpropanal onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is then subtracted.

- Peak Analysis: Identify and label the significant absorption peaks in the spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., with methanol or isopropanol) and allow it to dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 2,2-dimethylpropanal.

¹H NMR Spectroscopy

The ¹H NMR spectrum is simple due to the high symmetry of the molecule. It shows two distinct signals.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	Singlet	1H	Aldehyde proton (- CHO)
~1.1	Singlet	9H	Methyl protons (- C(CH₃)₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also straightforward, displaying three signals corresponding to the different carbon environments.

Chemical Shift (δ) (ppm)	Assignment
~200 - 205	Carbonyl carbon (-CHO)
~45	Quaternary carbon (-C(CH ₃) ₃)
~25	Methyl carbons (-C(CH₃)₃)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Foundational & Exploratory

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2,2-dimethylpropanal.

Materials:

- 2,2-dimethylpropanal
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 2,2-dimethylpropanal in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.
- Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
- 1H NMR Acquisition:
 - Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ¹H NMR spectrum.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative proton ratios.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
 - Set appropriate acquisition parameters. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.
 - Acquire and process the ¹³C NMR spectrum similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry of 2,2-dimethylpropanal provides information about its molecular weight and fragmentation pattern upon ionization.

m/z	Relative Intensity	Assignment
86	Low	Molecular Ion [M]+
57	High (Base Peak)	[C ₄ H ₉] ⁺ (tert-butyl cation)
29	Moderate	[CHO]+ (formyl cation)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

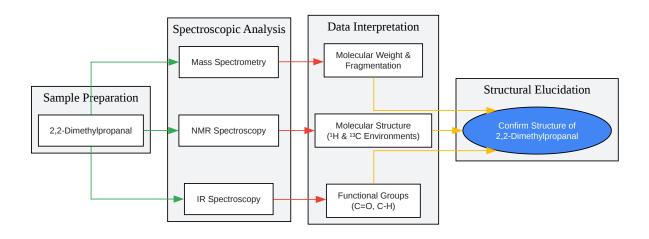
Objective: To obtain the mass spectrum of the volatile compound 2,2-dimethylpropanal.

Materials:

2,2-dimethylpropanal

- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials with septa
- Microsyringe

Procedure:


- Sample Preparation: Prepare a dilute solution of 2,2-dimethylpropanal (e.g., 1 mg/mL) in a volatile solvent.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
 - Use helium as the carrier gas with a constant flow rate.
 - Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.
 - Set the mass scan range (e.g., m/z 20-200).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector.
- Data Acquisition and Analysis:
 - The GC will separate the 2,2-dimethylpropanal from the solvent and any impurities.
 - As the 2,2-dimethylpropanal elutes from the GC column, it will enter the mass spectrometer, where it is ionized and fragmented.
 - The mass spectrometer will detect the mass-to-charge ratios of the resulting ions.

- The resulting total ion chromatogram (TIC) will show a peak corresponding to 2,2dimethylpropanal.
- The mass spectrum for this peak can then be extracted and analyzed to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2,2-dimethylpropanal.

Click to download full resolution via product page

Spectroscopic analysis workflow for 2,2-dimethylpropanal.

• To cite this document: BenchChem. [Spectroscopic Data of 2,2-Dimethylpropanal: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018807#2-2-dimethylpropanal-spectroscopic-data-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com